

# Application Notes and Protocols: TEGOSOFT® 189 in Novel Topical Drug Delivery Systems

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## Compound of Interest

Compound Name: TEGOSOFT 189

Cat. No.: B1169835

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

TEGOSOFT® 189 (Isononyl Isononanoate) is a versatile emollient ester with a unique combination of properties that make it an excellent candidate for use in novel topical drug delivery systems. Its light, non-greasy feel, good spreading behavior, and excellent solvency for lipophilic active pharmaceutical ingredients (APIs) contribute to the formulation of elegant and effective topical therapies. Furthermore, its ability to act as an oil phase in nanoemulsions, microemulsions, and solid lipid nanoparticles (SLNs) allows for the enhancement of drug solubility, stability, and skin penetration.

These application notes provide a comprehensive overview of the utility of TEGOSOFT® 189 in various advanced topical formulations. Detailed experimental protocols and characterization data are presented to guide researchers in the development of next-generation topical drug delivery systems.

## Key Applications of TEGOSOFT® 189 in Topical Drug Delivery

TEGOSOFT® 189 serves multiple functions in novel topical drug delivery systems, primarily as a:

- **Lipophilic Carrier:** It acts as the oil phase for the encapsulation of poorly water-soluble drugs, thereby improving their loading and bioavailability.
- **Penetration Enhancer:** Its emollient properties can help to transiently modify the stratum corneum barrier, facilitating the permeation of APIs into deeper skin layers.
- **Solubilizing Agent:** It can enhance the solubility of various APIs, allowing for higher drug loading in the formulation.
- **Sensory Modifier:** It imparts a light, silky, and non-greasy feel to topical formulations, improving patient compliance.

## TEGOSOFT® 189 in Nanoemulsions

Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area, which can enhance drug absorption and penetration.

### Formulation Data

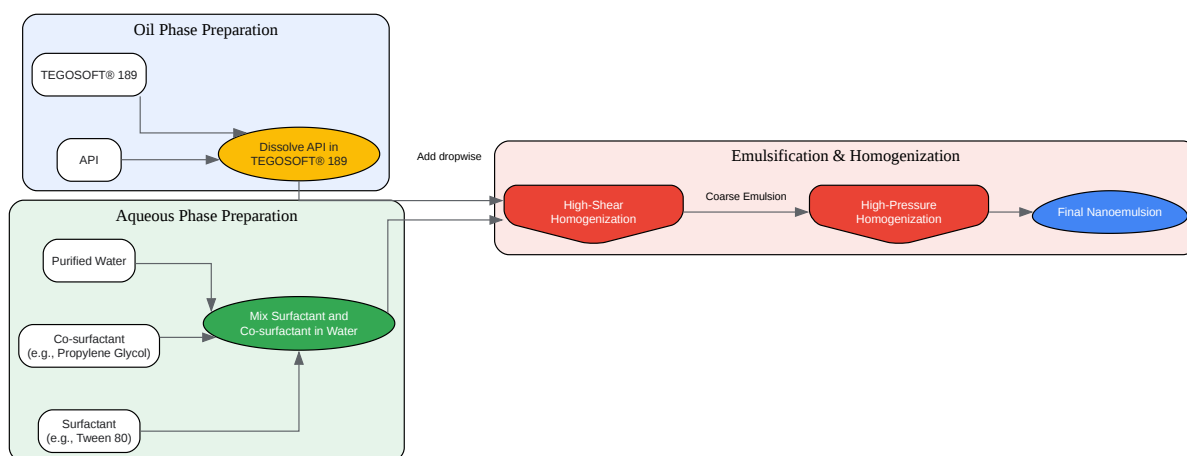
Formulation Code	Component	Function	Concentration (% w/w)
NE-01	Drug (e.g., a lipophilic anti-inflammatory)	Active Pharmaceutical Ingredient	1.0
TEGOSOFT® 189 (Isononyl Isononanoate)	Oil Phase	10.0	
Tween 80	Surfactant	15.0	
Propylene Glycol	Co-surfactant	5.0	
Purified Water	Aqueous Phase	69.0	

### Characterization Data

Formulation Code	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
NE-01	150 ± 5	0.15 ± 0.02	-25.0 ± 2.0	> 95

## Experimental Protocol: Preparation of Nanoemulsion

- Oil Phase Preparation: Dissolve the active pharmaceutical ingredient (API) in TEGOSOFT® 189.
- Aqueous Phase Preparation: Separately, mix Tween 80 and Propylene Glycol in purified water.
- Emulsification: Add the oil phase to the aqueous phase dropwise under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 15 minutes.
- Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization for 5-10 cycles at 15,000 psi to reduce the droplet size to the nanometer range.
- Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.



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**Figure 1:** Workflow for Nanoemulsion Preparation.

## TEGOSOFT® 189 in Nanoemulgels

Nanoemulgels are nanoemulsions incorporated into a gel base. This formulation combines the advantages of a nanoemulsion for enhanced drug delivery with the favorable rheological properties of a gel for topical application. A study has reported the development of a nanoemulgel containing avocado oil and isononyl isononanoate.

## Formulation Data

Component	Function	Concentration (% w/w)
Avocado Extract	Active Ingredient	As required
Avocado Oil	Oil Phase	Variable
Isononyl Isononanoate (TEGOSOFT® 189)	Oil Phase	Variable
Tween 60	Surfactant	Variable
Polyglyceryl-3 Diisostearate	Co-surfactant	Variable
Aqupec HV-505E	Gelling Agent	0.5
Purified Water	Aqueous Phase	q.s. to 100

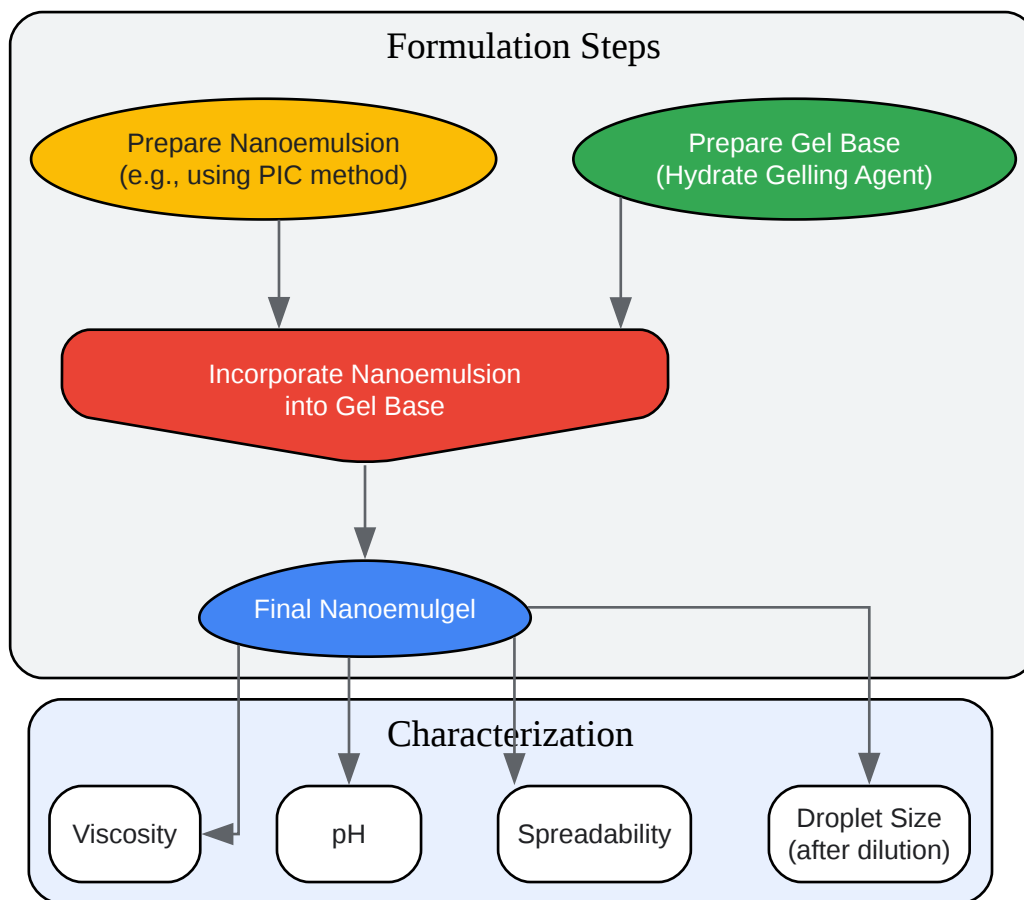
## Characterization Data

Parameter	Result
Average Droplet Size	84.45 ± 5.45 nm
Zeta Potential	-69.94 ± 5.66 mV

## Experimental Protocol: Preparation of Nanoemulgel

- Nanoemulsion Preparation:
  - Prepare the oil phase by mixing avocado oil and isononyl isononanoate.
  - Prepare the aqueous phase.
  - The nanoemulsion is formed using the phase inversion composition (PIC) method. This involves the controlled addition of one phase to the other while monitoring for the phase inversion point.
- Gel Preparation: Disperse the gelling agent (e.g., Aqupec HV-505E or a Carbopol series polymer) in purified water and allow it to hydrate. Neutralize the gel base with a suitable agent (e.g., triethanolamine for Carbopol) to achieve the desired viscosity.

- **Incorporation:** Slowly add the prepared nanoemulsion to the gel base with gentle stirring until a homogenous nanoemulgel is formed.
- **Characterization:** Evaluate the nanoemulgel for its physical appearance, pH, viscosity, and spreadability. The droplet size of the incorporated nanoemulsion can be analyzed after appropriate dilution.



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**Figure 2:** Workflow for Nanoemulgel Preparation & Characterization.

## TEGOSOFT® 189 in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as controlled drug release and improved stability. TEGOSOFT®

189 can be incorporated as a liquid lipid in combination with a solid lipid to form nanostructured lipid carriers (NLCs), a modified version of SLNs, to improve drug loading and prevent drug expulsion.

## Formulation Data (Representative for NLCs)

Component	Function	Concentration (% w/w)
Drug (e.g., a retinoid)	Active Pharmaceutical Ingredient	0.5
Solid Lipid (e.g., Glyceryl Monostearate)	Solid Lipid Matrix	8.0
TEGOSOFT® 189 (Isononyl Isononanoate)	Liquid Lipid	2.0
Poloxamer 188	Surfactant	2.5
Purified Water	Aqueous Phase	87.0

## Characterization Data (Representative for NLCs)

Parameter	Expected Range
Particle Size (nm)	150 - 300
Polydispersity Index (PDI)	< 0.3
Encapsulation Efficiency (%)	> 80

## Experimental Protocol: Preparation of NLCs

- **Lipid Phase Preparation:** Melt the solid lipid and add TEGOSOFT® 189 and the API. Heat the mixture to about 5-10°C above the melting point of the solid lipid.
- **Aqueous Phase Preparation:** Heat the aqueous solution of the surfactant to the same temperature as the lipid phase.
- **Emulsification:** Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for 5-10 minutes to form a coarse emulsion.

- **Homogenization:** Subject the hot pre-emulsion to high-pressure homogenization at the same temperature for several cycles.
- **Cooling and NLC Formation:** Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.
- **Characterization:** Analyze the NLC dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

## In Vitro Drug Release and Skin Permeation Studies

To evaluate the performance of TEGOSOFT® 189-based topical delivery systems, in vitro drug release and skin permeation studies are crucial.

### Experimental Protocol: In Vitro Drug Release

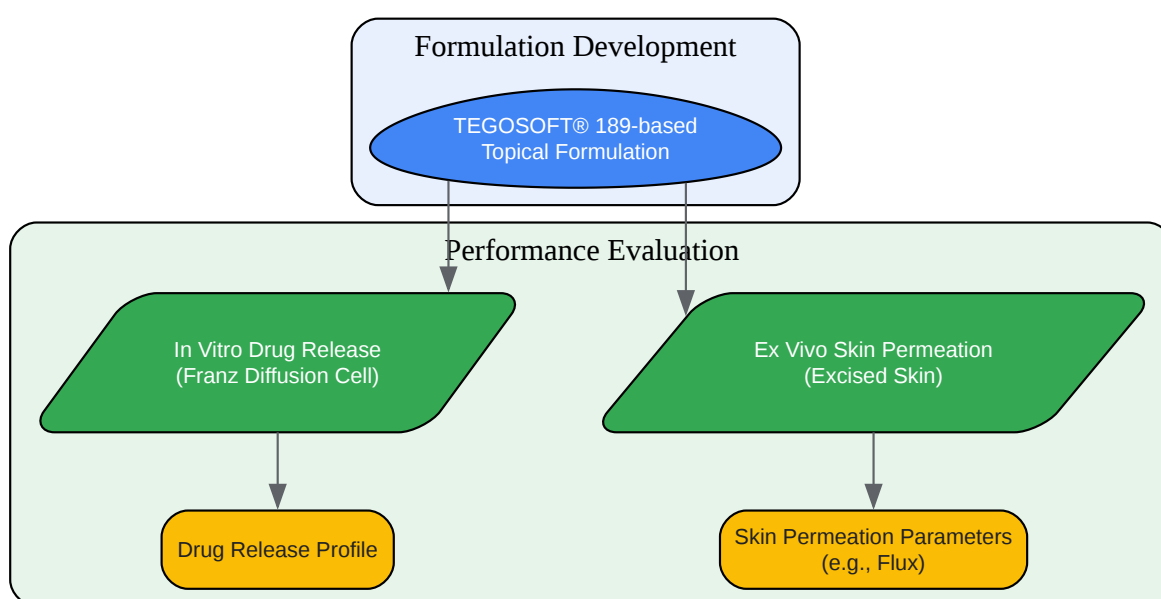
- **Apparatus:** Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.
- **Receptor Medium:** Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain it at  $32 \pm 0.5^{\circ}\text{C}$  with constant stirring.
- **Sample Application:** Apply a known amount of the formulation to the donor compartment.
- **Sampling:** At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
- **Analysis:** Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
- **Data Analysis:** Plot the cumulative amount of drug released per unit area against time to determine the release profile.

### Experimental Protocol: Ex Vivo Skin Permeation

- **Skin Preparation:** Use excised animal or human skin. Remove subcutaneous fat and hair.



- Apparatus: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
- Procedure: Follow the same procedure as the in vitro drug release study.
- Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the plot gives the steady-state flux.



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**Figure 3:** Evaluation of Topical Formulations.

## Conclusion

TEGOSOFT® 189 is a highly valuable excipient for the development of novel topical drug delivery systems. Its favorable physicochemical and sensory properties, combined with its versatility as an oil phase, enable the formulation of advanced delivery systems such as nanoemulsions, nanoemulgels, and NLCs. These systems can effectively enhance the solubility, stability, and skin permeation of a wide range of active pharmaceutical ingredients, ultimately leading to improved therapeutic outcomes and patient acceptance. The protocols

and data presented in these application notes serve as a guide for researchers to harness the full potential of TEGOSOFT® 189 in their formulation development endeavors.

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